1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C15H14O2. This compound features a cyclopropane ring attached to a naphthalene moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 4-methylnaphthalene with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but with a phenyl group instead of a naphthalene moiety.
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness: 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-13(15(8-9-15)14(16)17)12-5-3-2-4-11(10)12/h2-7H,8-9H2,1H3,(H,16,17) |
InChI Key |
HWIUHBBQDOZWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3(CC3)C(=O)O |
Origin of Product |
United States |
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